molecular formula C8H7N3O B13113801 4-Amino-1H-indazole-3-carbaldehyde

4-Amino-1H-indazole-3-carbaldehyde

Cat. No.: B13113801
M. Wt: 161.16 g/mol
InChI Key: TZSCNCSYUTYUBR-UHFFFAOYSA-N
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Description

4-Amino-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an amino group at the 4-position and an aldehyde group at the 3-position of the indazole ring. It is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indazole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4-nitro-1H-indazole.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Formylation: The amino group is then formylated to introduce the aldehyde group at the 3-position. This can be achieved using formylating agents like Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-Amino-1H-indazole-3-carboxylic acid.

    Reduction: 4-Amino-1H-indazole-3-methanol.

    Substitution: Various N-substituted derivatives of this compound.

Scientific Research Applications

4-Amino-1H-indazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist. The amino and aldehyde groups allow it to interact with various biological targets, forming covalent or non-covalent bonds that modulate the activity of enzymes or receptors.

Comparison with Similar Compounds

    4-Nitro-1H-indazole: A precursor in the synthesis of 4-Amino-1H-indazole-3-carbaldehyde.

    4-Amino-1H-indazole-3-carboxylic acid: An oxidation product of this compound.

    4-Amino-1H-indazole-3-methanol: A reduction product of this compound.

Uniqueness: this compound is unique due to its dual functional groups (amino and aldehyde), which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in the synthesis of diverse compounds.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

4-amino-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,9H2,(H,10,11)

InChI Key

TZSCNCSYUTYUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)N)C=O

Origin of Product

United States

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